5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide
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Overview
Description
5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide is a chemical compound with the molecular formula C13H20N2OS It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide typically involves the reaction of 5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
- 5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- 5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-thiol
Uniqueness
5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group .
Properties
IUPAC Name |
5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-13(2,3)9-4-5-10-8(6-9)7-11(17-10)12(16)15-14/h7,9H,4-6,14H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLDYLFPNXWQJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C=C(S2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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